N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive groups. For instance, the cyanocyclobutyl group could undergo reactions involving the cyano group, and the pyridine ring could participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of substituted pyridine derivatives, highlighting the versatility of enaminones as building blocks for synthesizing heterocyclic compounds with potential antitumor and antimicrobial activities (S. Riyadh, 2011).
- A study on the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides described the preparation of fused 1,3-cyclohexadiene systems, showcasing the synthetic utility of these reactions for generating polycyclic compounds and benzo-fused heterocycles (M. Noguchi et al., 1986).
Biochemical and Biological Applications
- Research into novel bioactive sulfonamide thiazole derivatives presented them as potential insecticidal agents against Spodoptera littoralis, demonstrating the application of these compounds in addressing agricultural challenges (Nanees N. Soliman et al., 2020).
- Another study focused on the synthesis of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which were characterized and screened for their antimicrobial activities, highlighting their significance in the development of new antimicrobial agents (M. Suresh et al., 2016).
Medicinal Chemistry Strategies
- A paper detailed medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in the context of developing antagonists for the androgen receptor, useful in the treatment of prostate cancer. This research underscores the importance of structural modification in enhancing the pharmacokinetic profiles of therapeutic agents (A. Linton et al., 2011).
Antimicrobial and Anti-inflammatory Activities
- Synthesis and antimicrobial activity of chromone-linked 2-pyridone derivatives, fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems, were explored, indicating the potential of these compounds in developing new antimicrobial agents (T. Ali & M. Ibrahim, 2010).
- A study on heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon demonstrated the synthesis of compounds with good anti-inflammatory activity, comparable to Prednisolone®, showcasing the therapeutic potential of these novel compounds (A. Amr et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide Similar compounds have been found to target adenosine kinase (adk) in breast cancer cell lines . ADK plays a crucial role in regulating the concentration of adenosine in cells, which is involved in various physiological and pathological processes .
Mode of Action
The specific mode of action of This compound It can be inferred that the compound might interact with its target, potentially adk, leading to changes in the cellular functions .
Biochemical Pathways
The exact biochemical pathways affected by This compound Based on the potential target adk, it can be inferred that the compound might affect the adenosine signaling pathway .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have shown activity against breast cancer cell lines .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFULWLSGOZDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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